1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method is the bromination of 3-amino-4-methylphenyl, followed by chlorination and subsequent reaction with propanone. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, ensuring consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(3-Nitro-4-(bromomethyl)phenyl)-3-chloropropan-2-one, while reduction could produce 1-(3-Amino-4-methylphenyl)-3-chloropropan-2-one.
Scientific Research Applications
1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromomethyl and chloropropanone moieties may participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-4-methylphenyl)-3-chloropropan-2-one
- 1-(3-Nitro-4-(bromomethyl)phenyl)-3-chloropropan-2-one
- 1-(3-Amino-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one
Uniqueness
1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research.
Properties
Molecular Formula |
C10H11BrClNO |
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Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[3-amino-4-(bromomethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6,13H2 |
InChI Key |
SPJJXDUUUYDDML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)N)CBr |
Origin of Product |
United States |
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